molecular formula C19H18O3 B11833618 2-(4-tert-Butylphenyl)-5-hydroxy-4H-1-benzopyran-4-one CAS No. 207905-97-3

2-(4-tert-Butylphenyl)-5-hydroxy-4H-1-benzopyran-4-one

Cat. No.: B11833618
CAS No.: 207905-97-3
M. Wt: 294.3 g/mol
InChI Key: VQLPXGFWMLPZMV-UHFFFAOYSA-N
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Description

2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a chromen-4-one core structure with a tert-butylphenyl group at the 2-position and a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzaldehyde and 2-hydroxyacetophenone.

    Condensation Reaction: The key step involves a condensation reaction between 4-tert-butylbenzaldehyde and 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

    Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromen-4-one core structure.

Industrial Production Methods

Industrial production of 2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or quinone derivative.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The tert-butylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions are typically carried out using reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: The major products include ketone or quinone derivatives.

    Reduction: The major product is the dihydro derivative.

    Substitution: The major products are substituted derivatives, such as nitro or halogenated compounds.

Scientific Research Applications

2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying flavonoid chemistry.

    Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in biological studies related to oxidative stress and inflammation.

    Medicine: Due to its potential anticancer properties, it is investigated for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.

    Industry: The compound is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one involves several molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group at the 5-position can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential. It also inhibits cell proliferation by blocking cell cycle progression at specific checkpoints.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenyl)-4H-chromen-4-one: Lacks the hydroxyl group at the 5-position, resulting in different biological activities.

    5-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the tert-butyl group, affecting its lipophilicity and bioavailability.

    2-(4-methylphenyl)-5-hydroxy-4H-chromen-4-one: Has a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.

Uniqueness

2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one is unique due to the presence of both the tert-butylphenyl group and the hydroxyl group, which contribute to its distinct chemical and biological properties. The tert-butyl group enhances its lipophilicity and stability, while the hydroxyl group imparts antioxidant activity.

Properties

CAS No.

207905-97-3

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-5-hydroxychromen-4-one

InChI

InChI=1S/C19H18O3/c1-19(2,3)13-9-7-12(8-10-13)17-11-15(21)18-14(20)5-4-6-16(18)22-17/h4-11,20H,1-3H3

InChI Key

VQLPXGFWMLPZMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O

Origin of Product

United States

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